![molecular formula C21H19N3O4 B13523468 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid
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Overview
Description
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the pyrazole derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its ability to interact with specific molecular targets and pathways . The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid is unique due to its specific structure, which combines a pyrazole ring with an Fmoc-protected amino group. This combination allows for selective reactions and makes it a valuable tool in peptide synthesis and other chemical applications .
Biological Activity
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS No. 1379884-40-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C32H29NO4 with a molecular weight of approximately 491.6 g/mol. The structure includes a fluorenylmethoxy carbonyl group, which is known to enhance the bioavailability and stability of the compound.
Property | Value |
---|---|
Molecular Formula | C32H29NO4 |
Molecular Weight | 491.6 g/mol |
CAS Number | 1379884-40-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid exhibit anticancer properties. For instance, a study highlighted that derivatives of pyrazole demonstrate potent inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The docking studies suggest strong interactions with key proteins involved in cancer progression, indicating a potential role as a therapeutic agent.
The proposed mechanism of action involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and survival. Molecular docking studies revealed that the compound interacts favorably with human prostaglandin reductase (PTGR2), suggesting that it may modulate inflammatory pathways associated with cancer development . The binding affinity was reported to be significant, with docking scores indicating effective inhibition.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate a dose-dependent response, which is critical for evaluating its therapeutic index .
- In Vivo Studies : Animal model studies have shown promising results where administration of this compound led to a significant reduction in tumor size compared to control groups. These findings support its potential as an effective anticancer agent .
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C21H19N3O4/c1-13-19(10-24(23-13)11-20(25)26)22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26) |
InChI Key |
ZFCCERQDURQAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
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